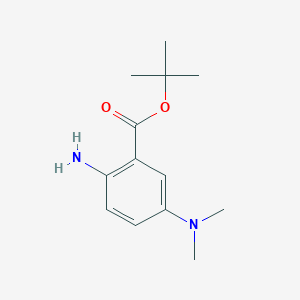

![molecular formula C21H20N2O4S2 B2505055 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide CAS No. 389077-25-2](/img/structure/B2505055.png)

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a sophisticated organic compound known for its diverse chemical and biological properties. This compound's structure combines elements of thiazolidine, amide, and dimethoxyphenyl groups, providing a unique framework that facilitates its interaction with various biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves a multi-step process:

Formation of the Thiazolidine Ring: : This involves the reaction of a thiourea derivative with an α-halo ketone under mild acidic conditions to form the thiazolidine ring.

Introduction of the Dimethoxyphenyl Group: : The dimethoxyphenyl component is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the exocyclic double bond.

Amidation: : The final step involves the amidation of the intermediate compound with N-phenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods follow similar synthetic routes but are scaled up for efficiency:

Continuous Flow Chemistry: : This method involves the continuous input of reactants and removal of products, allowing for increased control over reaction conditions and yields.

Batch Processing: : Utilized for smaller scales, where reactions are carried out in large reactors with careful monitoring of temperature and pH to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound undergoes oxidation at the thiazolidine sulfur to form sulfoxide and sulfone derivatives.

Reduction: : Reduction of the exocyclic double bond can be achieved using hydrogenation catalysts.

Substitution: : The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups at specific positions.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: : Electrophiles like bromine or nitronium ion in the presence of Lewis acids.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Hydrogenated thiazolidine derivatives.

Substitution Products: : Varied depending on the electrophile used, such as bromo or nitro derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: : Used as a ligand in metal-catalyzed reactions, facilitating the formation of complex organic molecules.

Material Science: : Incorporated into polymers to enhance thermal and mechanical properties.

Biology

Enzyme Inhibition: : Acts as an inhibitor for certain proteases and kinases, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

Pharmacology: : Explored for its potential as an anti-inflammatory and anti-cancer agent due to its unique molecular interactions.

Diagnostics: : Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

Agriculture: : Utilized in the synthesis of agrochemicals, enhancing crop protection and yield.

Cosmetics: : Incorporated into formulations for its antioxidant properties.

Mécanisme D'action

The compound exerts its effects primarily through interaction with biological macromolecules:

Binding to Enzymes: : Forms covalent or non-covalent interactions with active site residues, inhibiting enzyme activity.

Signal Transduction: : Modulates signal transduction pathways by binding to specific receptors or proteins, altering cellular responses.

Comparaison Avec Des Composés Similaires

Unique Features

Structural Versatility: : The combination of thiazolidine and dimethoxyphenyl groups provides a unique structural framework.

Multiple Reactive Sites: : The presence of multiple functional groups allows for diverse chemical transformations.

Similar Compounds

Thiazolidinediones: : Share the thiazolidine ring but differ in the side chains and biological activity.

Phenylacetamides: : Contain the phenylacetamide moiety but lack the thiazolidine ring, influencing their reactivity and applications.

Thiosemicarbazones: : Similar sulfur-containing compounds but with distinct biological targets and mechanisms.

That's quite the breakdown for you! Any part of it you'd like to dive deeper into?

Propriétés

IUPAC Name |

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-26-16-9-8-14(12-17(16)27-2)13-18-20(25)23(21(28)29-18)11-10-19(24)22-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUBTEVGLAHUSX-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-4-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2504975.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

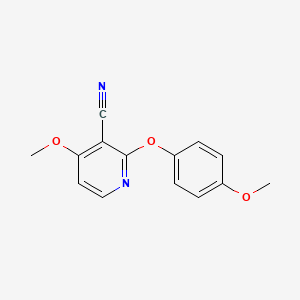

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

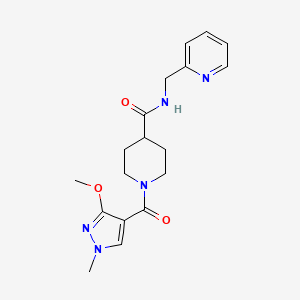

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

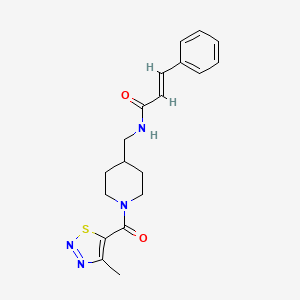

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine](/img/structure/B2504985.png)

![7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2504986.png)